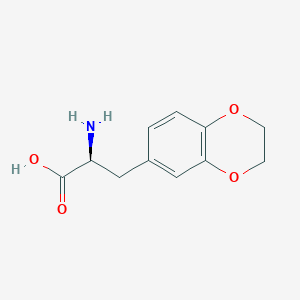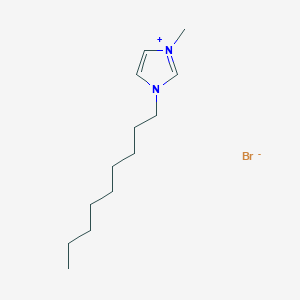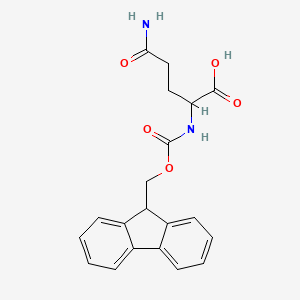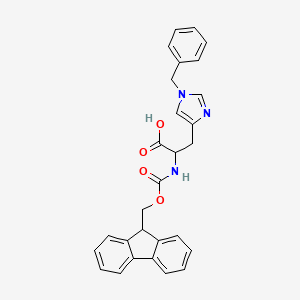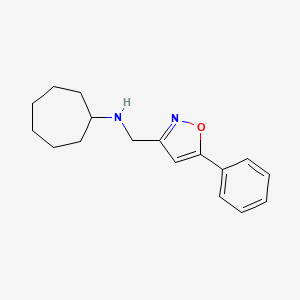
5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95%
Übersicht
Beschreibung
5-(4-Chlorophenyl)-2-hydroxynicotinic acid (5-CPHNA) is a novel compound with a wide range of applications in scientific research. 5-CPHNA is an organic compound with a molecular weight of 206.6 g/mol, and is composed of a phenyl ring with a chlorine substituent and a hydroxyl group. It has a melting point of 162-164 °C and is soluble in water, methanol, and ethanol. 5-CPHNA is a versatile compound that can be used in a variety of laboratory experiments, and has been found to have several biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Chlorophenyl)-2-hydroxynicotinic acid involves the conversion of 4-chlorobenzene into 4-chlorobenzoic acid, followed by the synthesis of 5-(4-Chlorophenyl)-2-nitronicotinic acid, and finally the reduction of the nitro group to a hydroxyl group.
Starting Materials
4-chlorobenzene, sodium hydroxide, nitric acid, sulfuric acid, sodium nitrite, copper(II) sulfate, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol
Reaction
4-chlorobenzene is first converted to 4-chlorobenzoic acid by refluxing with a mixture of sodium hydroxide, nitric acid, and sulfuric acid., The resulting 4-chlorobenzoic acid is then reacted with sodium nitrite and copper(II) sulfate to form 5-(4-Chlorophenyl)-2-nitronicotinic acid., Finally, the nitro group in 5-(4-Chlorophenyl)-2-nitronicotinic acid is reduced to a hydroxyl group using sodium borohydride in the presence of acetic acid and hydrochloric acid., The resulting product is then purified by recrystallization from ethanol to obtain 5-(4-Chlorophenyl)-2-hydroxynicotinic acid with a purity of 95%.
Wirkmechanismus
The exact mechanism of action of 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purine and pyrimidine bases. Additionally, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% may act as a competitive inhibitor of the enzyme, which would explain its anticonvulsant activity.
Biochemische Und Physiologische Effekte
5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to have anticonvulsant activity, as well as anti-inflammatory and analgesic activity. Additionally, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been found to have antioxidant activity, as well as activity against certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, it is soluble in water, methanol, and ethanol, making it easy to work with. The main limitation of 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95%. One potential direction is to further investigate its mechanism of action and its effects on various biological systems. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, as well as its potential use as a drug. Additionally, further research could be done to explore its potential as an antioxidant and its effects on cancer cell lines. Finally, further research could be done to explore its potential as an anti-inflammatory and analgesic agent.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of various other compounds. It has also been used as a substrate in the study of the enzymatic activity of various enzymes, such as the enzyme xanthine oxidase. Additionally, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been used as a reagent in the synthesis of various biologically active compounds, such as the anticonvulsant drug vigabatrin.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOADNVZININNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434221 | |
| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-hydroxynicotinic acid | |
CAS RN |
76053-38-8 | |
| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)
